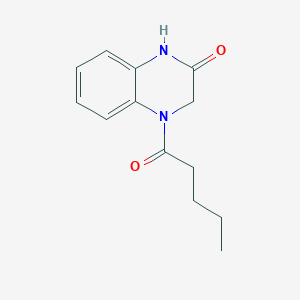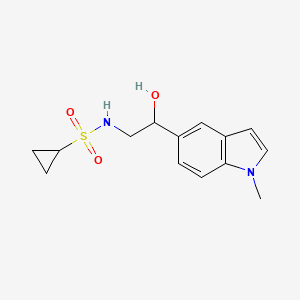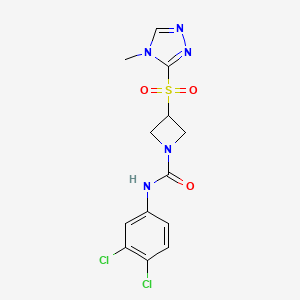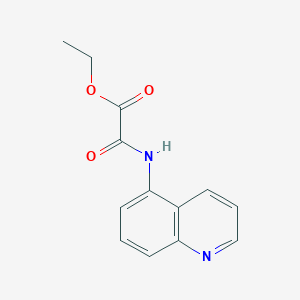
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one
カタログ番号:
B2935248
CAS番号:
952861-25-5
分子量:
232.283
InChIキー:
CVSQHWUYMXPYCV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one, also known as PDQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. PDQ is a member of the quinoxaline family and has a unique chemical structure that makes it a promising candidate for drug development.
科学的研究の応用
Molecular Design and Inhibitory Activity
- Novel 1-pentanoyl-3-arylthioureas were designed as mushroom tyrosinase inhibitors and free radical scavengers, showing significant inhibitory activity and antioxidant potential. Docking studies compared the binding affinities of these compounds, correlating them with their inhibitory activities. Such compounds could lead to the development of potent tyrosinase inhibitors (Larik et al., 2017).
Antioxidant and Antibacterial Studies
- Metal(II) complexes of tetradentate Schiff base ligand showed significant antibacterial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (Ejidike & Ajibade, 2015).
Photophysical Studies
- The study of optical bleaching and fluorescence in organic matrices provided insights into the photoreactivity and photostability of certain compounds, contributing to the understanding of their photophysical properties (Friedrich & Haarer, 1982).
Synthesis and Characterization of Complexes
- Synthesis and magnetic properties of oxime-bridged polynuclear Ni(II) and Cu(II) complexes were explored, revealing novel structures and antiferromagnetic properties. Such studies are crucial for the development of new materials with potential applications in electronics and magnetism (Jiang et al., 2005).
Cancer Therapies
- Chloroquine and its analogs, including N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, were studied for their potential as enhancing agents in cancer therapies. The lysosomotrophic property of chloroquine appears important for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009).
特性
IUPAC Name |
4-pentanoyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-13(17)15-9-12(16)14-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQHWUYMXPYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
furan-2-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy...
Cat. No.: B2935165
CAS No.: 449765-25-7
4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-...
Cat. No.: B2935167
CAS No.: 1047992-62-0
2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]meth...
Cat. No.: B2935168
CAS No.: 392302-52-2
2-Methyl-5-nitrobiphenyl
Cat. No.: B2935169
CAS No.: 13480-38-1


![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)


![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
